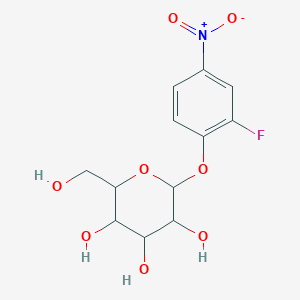

2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC16527643

Molecular Formula: C12H14FNO8

Molecular Weight: 319.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14FNO8 |

|---|---|

| Molecular Weight | 319.24 g/mol |

| IUPAC Name | 2-(2-fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C12H14FNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2 |

| Standard InChI Key | SERPEJOJDMZKPM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])F)OC2C(C(C(C(O2)CO)O)O)O |

Introduction

2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound featuring a fluorinated nitrophenoxy group and a hydroxymethyl functional group attached to a sugar-like backbone. This compound is classified under aliphatic cyclic structures and aromatic heterocycles, indicating its structural complexity and potential reactivity in various chemical environments.

Synthesis Methods

The synthesis of 2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactions. These processes require careful control of conditions to avoid the formation of undesired isomers. Common methods may utilize catalysts or specific solvents to enhance yields and selectivity. For example, the use of nanocatalysts has been explored to facilitate greener synthesis processes, minimizing waste and improving efficiency.

Synthesis Steps

-

Multi-step Organic Reactions: Involves several steps to assemble the complex structure.

-

Use of Catalysts: Nanocatalysts are used to improve efficiency and reduce environmental impact.

-

Solvent Selection: Specific solvents are chosen to enhance reaction yields and selectivity.

Applications and Research Findings

This compound has significant applications in scientific research, particularly in developing environmentally friendly synthesis methods through green chemistry approaches. Its structural complexity makes it a candidate for studying various chemical reactions and biological interactions.

Spectroscopic Analysis

Reactions involving this compound are often studied using spectroscopic methods such as UV-visible spectroscopy and NMR spectroscopy. These techniques monitor changes in concentration and structure during reactions, providing insights into the kinetics and mechanisms of the chemical processes.

Spectroscopic Techniques

-

UV-Visible Spectroscopy: Used to monitor changes in concentration.

-

NMR Spectroscopy: Provides detailed structural information during reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume